Direct Comparison of EED Binding Affinity Against Gold-Standard Probe Displacement Assay
In a head-to-head TR-FRET assay format measuring displacement of a pyrrolidine inhibitor-based Oregon-Green probe from GST-tagged EED, this compound exhibited an IC50 of 60 nM [1]. This places it within the sub-100 nM binder tier, approximately 3-fold weaker than the clinical-stage analog A-395 (IC50 = 18 nM in the same assay system) [2]. The quantitative gap is 42 nM, confirming the compound is a validated EED binder suitable for use as a tool compound or starting scaffold but not a replacement for high-potency clinical candidates. The assay utilized recombinant human EED with a 1-hour incubation, providing a standardized benchmark for procurement evaluation.
| Evidence Dimension | EED Binding Affinity (Probe Displacement IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | A-395: IC50 = 18 nM |
| Quantified Difference | ΔIC50 = 42 nM (3.3-fold weaker than A-395) |
| Conditions | TR-FRET assay; GST-tagged EED; Oregon-Green probe; 1 h incubation |
Why This Matters
This binding potency positions the compound as a cost-effective biochemical tool for EED target engagement studies where sub-100 nM affinity is sufficient, without the procurement premium of advanced leads.
- [1] BindingDB BDBM50231863; CHEMBL4066590. IC50: 60 nM. Assay: Inhibition of pyrrolidine inhibitor-based Oregon-Green probe binding to GST-tagged EED after 1 h by Assay Explorer Integrated LanthaScreen TR-FRET. View Source
- [2] A-395 Ligand Page. IUPHAR/BPS Guide to Pharmacology. IC50 = 18 nM against PRC2 trimeric complex (EZH2-EED-SUZ12). View Source
